4-[(4-Benzylpiperidin-1-yl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Benzylpiperidin-1-yl)methyl]pyridine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 4-[(4-Benzylpiperidin-1-yl)methyl]pyridine typically involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to complete the synthesis . The reaction conditions for these steps include the use of catalysts such as rhodium on alumina and specific temperature and pressure conditions to ensure efficient hydrogenation .
Chemical Reactions Analysis
4-[(4-Benzylpiperidin-1-yl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated piperidine derivatives.
Scientific Research Applications
4-[(4-Benzylpiperidin-1-yl)methyl]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-[(4-Benzylpiperidin-1-yl)methyl]pyridine involves its interaction with monoamine neurotransmitter systems. It acts as a monoamine releasing agent with a high selectivity for releasing dopamine over serotonin . This selectivity makes it a valuable compound for studying the effects of dopamine release in the brain. Additionally, it functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A .
Comparison with Similar Compounds
4-[(4-Benzylpiperidin-1-yl)methyl]pyridine can be compared with other piperidine derivatives such as:
2-Benzylpiperidine: Similar in structure but with the benzyl group attached to the second position of the piperidine ring.
Benzylpiperazine: Another piperidine derivative with different pharmacological properties.
Tetrahydroisoquinoline: A structurally related compound with distinct biological activities.
Properties
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-2-4-16(5-3-1)14-17-8-12-20(13-9-17)15-18-6-10-19-11-7-18/h1-7,10-11,17H,8-9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYPLRGRRZZXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.